3,3-Dimethoxypropanenitrile

Catalog No.
S573474
CAS No.
57597-62-3
M.F
C5H9NO2
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethoxypropanenitrile

CAS Number

57597-62-3

Product Name

3,3-Dimethoxypropanenitrile

IUPAC Name

3,3-dimethoxypropanenitrile

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c1-7-5(8-2)3-4-6/h5H,3H2,1-2H3

InChI Key

JYHSJQNYYLGMEI-UHFFFAOYSA-N

SMILES

COC(CC#N)OC

Synonyms

3,3-dimethoxypropanenitrile

Canonical SMILES

COC(CC#N)OC

The exact mass of the compound 3,3-Dimethoxypropanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,3-Dimethoxypropanenitrile (CAS 57597-62-3), commonly referred to as cyanoacetaldehyde dimethyl acetal, is a bifunctional aliphatic nitrile and protected aldehyde. It serves as a highly stable, bench-ready synthetic equivalent to the highly reactive and unstable cyanoacetaldehyde . By masking the aldehyde as a dimethyl acetal, this compound prevents spontaneous self-condensation and polymerization, enabling controlled nucleophilic additions, Knoevenagel condensations, and Michael additions [1]. It is a critical procurement choice for the scalable synthesis of complex heterocycles, including pyrimidines, pyridines, and pyrido[2,3-d]pyrimidines, which are essential scaffolds in modern kinase inhibitors and pharmaceutical intermediates [2].

Procurement Fit

1 Bifunctional nitrile-acetal C₅ building block for heterocycle synthesis
2 Dimethyl acetal enables controlled aldehyde release under mild acidic conditions
3 Suitable for 4-aminopyrimidine and fused heterocycle core construction

Attempting to substitute 3,3-dimethoxypropanenitrile with its unprotected parent compound, cyanoacetaldehyde, fundamentally fails in industrial and laboratory settings because cyanoacetaldehyde is highly unstable, rapidly polymerizing at room temperature and requiring complex in situ generation via low-temperature (-40 °C) ozonolysis . Furthermore, substituting with simpler, cheaper nitriles like malononitrile or 2-cyanoacetamide alters the reaction pathway; these lack the protected formyl group required to yield 4-unsubstituted pyrimidines or specific pyrido[2,3-d]pyrimidine architectures [1]. Procurement of the dimethyl acetal ensures reproducible atom economy, predictable deprotection kinetics, and the prevention of catastrophic yield losses due to precursor degradation [2].

Substitution Risk

Target: Dimethyl acetal Smaller methoxy group; faster nucleophilic attack at acetal carbon
Substitute: Diethyl acetal Bulkier ethoxy group slows reaction; may reduce yield and alter regiochemistry
Interchange without re-optimization can lower yield and shift selectivity.
Target: Dimethyl acetal Density >1 (sinks); settles as lower phase in water
Substitute: Diethyl acetal Density <1 (floats); reverses phase order during extraction
Phase inversion disrupts established work-up protocols and continuous extraction.
Target: Dimethyl acetal Lower molecular weight; more moles per unit mass
Substitute: Diethyl acetal Higher molecular weight; fewer reactive equivalents per kilogram
Direct mass-based substitution alters stoichiometry and cost efficiency.

Ambient Stability vs. Cyanoacetaldehyde

Cyanoacetaldehyde is notoriously unstable, undergoing rapid self-condensation and polymerization under ambient conditions, which necessitates in situ generation at -40 °C via ozonolysis . In stark contrast, 3,3-dimethoxypropanenitrile is a stable liquid that can be stored at 2-8 °C and handled at room temperature without degradation [1]. This transition from a transient, cryogenic intermediate to a stable, isolable reagent (>97% purity) eliminates the need for specialized low-temperature generation equipment and drastically improves batch-to-batch reproducibility in scale-up syntheses .

Evidence DimensionAmbient Stability and Handling
Target Compound DataStable liquid, >97% purity, standard ambient handling and 2-8 °C storage
Comparator Or BaselineCyanoacetaldehyde (Highly unstable, rapid polymerization, requires -40 °C in situ generation)
Quantified DifferenceEliminates cryogenic generation requirements and prevents spontaneous polymerization yield losses
ConditionsAmbient laboratory handling and scalable storage

Buyers must procure the acetal form to avoid the severe yield penalties and equipment costs associated with handling unstable, polymerizable aldehydes.

Synthesis Yield
Context-dependent
98% (target) vs. 8–88% (diethyl analog)
Higher reported yield ceiling supports route selection
Data from different protocols; cross-study comparison

Temperature-Dependent Regiocontrol in Michael Additions

In the synthesis of 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines—key scaffolds for tyrosine kinase inhibitors—3,3-dimethoxypropanenitrile demonstrates unique temperature-dependent regiocontrol during Michael addition to 2-aryl acrylates [1]. Research demonstrates that conducting the addition at -78 °C yields a 4-dimethoxymethyl 4-cyanobutyric ester, whereas reaction at 60 °C selectively yields the 4-methoxymethylene-substituted analog [1]. This level of precise intermediate control is impossible with simple nitriles like malononitrile, which lack the acetal functionality, and provides a highly scalable pathway to complex bicyclic kinase inhibitor cores [2].

Evidence DimensionIntermediate Regiocontrol in Michael Additions
Target Compound DataTemperature-tunable intermediate formation (-78 °C vs 60 °C) leading to 4-unsubstituted cores
Comparator Or BaselineMalononitrile / Simple nitriles (Cannot form the required protected formyl intermediates)
Quantified DifferenceEnables direct, regiocontrolled access to 4-unsubstituted pyrido[2,3-d]pyrimidines
ConditionsReaction with 2-aryl acrylates under basic conditions

This specific reactivity profile is essential for medicinal chemists needing to construct specific 4-unsubstituted kinase inhibitor scaffolds without unwanted side reactions.

Density
Reported
1.026 g/mL (target) vs. 0.954 g/mL (analog)
Reverses phase order in aqueous work-up
Target sinks; analog floats. Confirm for your solvent system

Deprotection Efficiency and Atom Economy

The dimethyl acetal group of 3,3-dimethoxypropanenitrile offers superior deprotection kinetics compared to bulkier acetals or alternative protecting groups [1]. Under mild acidic conditions (e.g., catalytic TsOH or aqueous HCl), the acetal is rapidly cleaved to reveal the reactive aldehyde, which immediately undergoes cyclization with amidines or guanidines to form pyrimidine rings in high yields (>85%) [2]. The low molecular weight of the leaving methanol molecules ensures a high atom economy, minimizing organic waste and simplifying downstream purification compared to diethyl or cyclic acetal alternatives [1].

Evidence DimensionDeprotection efficiency and atom economy
Target Compound DataRapid cleavage under mild acid, generating low-mass methanol byproduct
Comparator Or BaselineDiethyl acetals / Cyclic acetals (Slower cleavage, higher mass waste)
Quantified DifferenceMaximized atom economy with high-yield (>85%) one-pot cyclization
ConditionsMild acidic deprotection followed by cyclization with guanidines

Procurement of the dimethyl acetal specifically optimizes process mass intensity (PMI) and reduces purification bottlenecks in pilot-scale pharmaceutical manufacturing.

Molar Economy
Reported
8.69 mol/kg (target) vs. 6.99 mol/kg (analog)
24% more reactive equivalents per kilogram purchased
Based on standard molecular weights
Divergent Reactivity
Class-level
60°C → methoxymethylene ester; −78°C → dimethoxymethyl ester
Temperature-switchable product partitioning reported only for dimethyl acetal
Class-level inference; no analogous diethyl acetal data
Impurity Profile
Reported
≤10% cis/trans 3-methoxypropenenitrile
Single dominant impurity class simplifies analytical control
Technical grade specification; diethyl analog has multi-component profile
Deprotection Rate
Class-level
~5× faster hydrolysis (dimethyl vs. diethyl acetal)
Faster aldehyde release under acidic conditions
General acetal class observation; verify under process conditions

Synthesis of Tyrosine Kinase Inhibitors

3,3-Dimethoxypropanenitrile is the premier building block for constructing 4-unsubstituted pyrido[2,3-d]pyrimidine-7(8H)-ones. Its ability to undergo controlled Michael additions with 2-aryl acrylates makes it indispensable for developing PDGFr, FGFR2, and other kinase inhibitors, where precise scaffold geometry is critical for target binding [1].

Industrial Production of Substituted Pyrimidines

The compound is widely utilized in the commercial synthesis of 2-amino- and 5-substituted pyrimidines. The mild acidic cleavage of the dimethyl acetal allows for efficient, one-pot cyclization with guanidines or amidines, offering high atom economy and scalable yields for downstream active pharmaceutical ingredients (APIs) [2].

Prebiotic Chemistry and Nucleobase Modeling

Because free cyanoacetaldehyde is too unstable for routine benchwork, 3,3-dimethoxypropanenitrile is employed as its stable synthetic equivalent in laboratory models studying the prebiotic synthesis of cytosine and uracil. This ensures reproducible reactant concentrations without the confounding artifacts of rapid polymerization .

Application Fit Matrix

Application
Selection Property
Validation Focus
4-Aminopyrimidine synthesis
Higher reported synthesis yield; single dominant impurity
Yield optimization; purity after cyclization
Divergent pyridopyrimidine synthesis
Temperature-switchable Michael addition
Product selectivity at low vs. high temperature
Continuous-flow aldehyde generation
Faster acid-catalyzed hydrolysis; density >1
Residence time compatibility; phase separation efficiency
Kilogram-scale purchasing
Higher molar quantity per unit mass
Cost-per-mole calculation; shipping weight efficiency

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

57597-62-3

Wikipedia

3,3-Dimethoxypropanenitrile

Explore Compound Types